molecular formula C12H8FNO3 B6300096 4-(5-Fluoro-2-hydroxyphenyl)nicotinic acid, 95% CAS No. 1261984-05-7

4-(5-Fluoro-2-hydroxyphenyl)nicotinic acid, 95%

Cat. No. B6300096
CAS RN: 1261984-05-7
M. Wt: 233.19 g/mol
InChI Key: ZAQPQTHELBQSEW-UHFFFAOYSA-N
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Description

4-(5-Fluoro-2-hydroxyphenyl)nicotinic acid (5-F2HPN) is a fluorinated derivative of nicotinic acid (NA), a naturally-occurring compound found in many plants and animals. It is a non-toxic, water-soluble compound that has recently gained attention due to its potential use in scientific research. 5-F2HPN has been studied for its ability to modulate various biochemical and physiological processes, and has been found to have applications in a variety of research fields.

Scientific Research Applications

4-(5-Fluoro-2-hydroxyphenyl)nicotinic acid, 95% has been found to have a variety of applications in scientific research. It has been used as a tool to study the effects of NA on various biochemical and physiological processes, as well as to study the role of NA in the regulation of gene expression. Additionally, 4-(5-Fluoro-2-hydroxyphenyl)nicotinic acid, 95% has been used to study the effects of NA on cell proliferation, differentiation, and apoptosis.

Mechanism of Action

The exact mechanism by which 4-(5-Fluoro-2-hydroxyphenyl)nicotinic acid, 95% exerts its effects is not yet fully understood. However, it is thought to act as an agonist of the G-protein coupled receptor (GPCR) GPR109A, which is found on the surface of many cells. 4-(5-Fluoro-2-hydroxyphenyl)nicotinic acid, 95% is thought to bind to this receptor, resulting in the activation of various signaling pathways and the subsequent modulation of various biochemical and physiological processes.
Biochemical and Physiological Effects
4-(5-Fluoro-2-hydroxyphenyl)nicotinic acid, 95% has been found to have a variety of biochemical and physiological effects. It has been found to modulate the expression of various genes, including those involved in cell proliferation, differentiation, and apoptosis. Additionally, 4-(5-Fluoro-2-hydroxyphenyl)nicotinic acid, 95% has been found to modulate the activity of various enzymes and proteins, such as caspase-3 and MAPK. Finally, 4-(5-Fluoro-2-hydroxyphenyl)nicotinic acid, 95% has been found to modulate the activity of various hormones, such as insulin and glucagon.

Advantages and Limitations for Lab Experiments

4-(5-Fluoro-2-hydroxyphenyl)nicotinic acid, 95% has several advantages for use in laboratory experiments. It is a non-toxic compound that is water-soluble, making it easy to work with and store. Additionally, it is relatively inexpensive and can be synthesized relatively quickly. However, there are some limitations to its use. 4-(5-Fluoro-2-hydroxyphenyl)nicotinic acid, 95% is not as potent as some other compounds, and its effects may not be as strong or long-lasting as those of other compounds.

Future Directions

The potential applications of 4-(5-Fluoro-2-hydroxyphenyl)nicotinic acid, 95% are vast, and there are many potential directions for future research. One potential area of research is the development of more potent derivatives of 4-(5-Fluoro-2-hydroxyphenyl)nicotinic acid, 95%, which could be used to more effectively modulate various biochemical and physiological processes. Additionally, further research could be conducted to better understand the mechanism of action of 4-(5-Fluoro-2-hydroxyphenyl)nicotinic acid, 95%, and to explore its potential use in the treatment of various diseases. Finally, further research could be conducted to explore the potential use of 4-(5-Fluoro-2-hydroxyphenyl)nicotinic acid, 95% in the development of novel drugs or therapies.

Synthesis Methods

4-(5-Fluoro-2-hydroxyphenyl)nicotinic acid, 95% can be synthesized using a variety of methods, including the reaction of 5-fluoro-2-hydroxyphenylacetic acid (5-F2HPA) with sodium nitrite in an acidic medium. This method has been found to be the most efficient and cost-effective way to synthesize 4-(5-Fluoro-2-hydroxyphenyl)nicotinic acid, 95%. Other methods have been developed, such as the reaction of 5-F2HPA with sodium borohydride in an aqueous solution, but these methods have not been found to be as efficient or cost-effective as the nitrite method.

properties

IUPAC Name

4-(5-fluoro-2-hydroxyphenyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FNO3/c13-7-1-2-11(15)9(5-7)8-3-4-14-6-10(8)12(16)17/h1-6,15H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAQPQTHELBQSEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C2=C(C=NC=C2)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20695598
Record name 4-(3-Fluoro-6-oxocyclohexa-2,4-dien-1-ylidene)-1,4-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20695598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-Fluoro-2-hydroxyphenyl)nicotinic acid

CAS RN

1261984-05-7
Record name 4-(3-Fluoro-6-oxocyclohexa-2,4-dien-1-ylidene)-1,4-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20695598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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